N1-(3-chloro-4-fluorophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
説明
N1-(3-chloro-4-fluorophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a bis-amide derivative featuring a complex heterocyclic and halogen-substituted aromatic framework. Its structure combines a 3-chloro-4-fluorophenyl group and a 4-fluorophenyl moiety linked via an oxalamide bridge, with a 4-methylpiperazine substituent on the ethyl chain. Its synthesis likely involves multi-step reactions, including amide coupling and heterocyclic functionalization, as seen in analogous compounds .
特性
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClF2N4O2/c1-27-8-10-28(11-9-27)19(14-2-4-15(23)5-3-14)13-25-20(29)21(30)26-16-6-7-18(24)17(22)12-16/h2-7,12,19H,8-11,13H2,1H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZSUVSSNLFJSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClF2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N1-(3-chloro-4-fluorophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a chloro-substituted phenyl ring, a fluorinated phenyl moiety, and a piperazine derivative. Its molecular formula is , with a molecular weight of approximately 360.82 g/mol. The oxalamide functional group is significant for its biological interactions.
The biological activity of N1-(3-chloro-4-fluorophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cancer cell proliferation, particularly those linked to the MDM2-p53 interaction. This inhibition can lead to the activation of the p53 pathway, which is crucial for tumor suppression.
- Receptor Modulation : The structural components allow for interactions with various receptors, potentially modulating their activity. This includes interactions with neurotransmitter receptors, which may influence neurological pathways.
- Antiproliferative Activity : Preliminary studies indicate that this compound exhibits antiproliferative effects on various cancer cell lines, suggesting its potential as an anticancer agent.
Case Studies and Experimental Data
Several studies have evaluated the biological activity of this compound:
- Cell Line Studies : In vitro assays using human cancer cell lines demonstrated that N1-(3-chloro-4-fluorophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide exhibits significant cytotoxicity with IC50 values in the low micromolar range (e.g., 0.15 to 0.24 μM) against specific tumor types .
- Animal Models : In vivo studies on murine models indicated that administration of the compound at doses around 100 mg/kg resulted in notable tumor growth inhibition, validating its potential as an effective therapeutic agent .
Comparative Analysis
To better understand the biological activity of N1-(3-chloro-4-fluorophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxybenzyl)oxalamide | Moderate antiproliferative activity |
| Compound B | N1-(3-chloro-4-fluorophenyl)-N2-(2-morpholinoethyl)oxalamide | High enzyme inhibition potency |
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The compound’s uniqueness lies in its combination of chloro-fluorophenyl groups , piperazine , and oxalamide motifs. Below is a comparative analysis with related compounds:
*Calculated based on molecular formula C₂₁H₂₁ClF₂N₄O₂.
Key Differentiators
Halogen Substitution: Dual fluoro and chloro substituents may improve metabolic stability and binding affinity relative to non-halogenated analogues.
Oxalamide vs. Sulfonamide : The oxalamide bridge (vs. sulfonamide in ) offers distinct hydrogen-bonding capabilities, influencing target selectivity.
Pharmacological and Industrial Relevance
- Kinase Inhibition Potential: Structural similarity to pyrazolopyrimidine derivatives (e.g., ) suggests possible kinase-targeted applications, though experimental validation is required.
- Solubility and Bioavailability: The 4-methylpiperazine group may enhance aqueous solubility compared to non-polar analogues like N-(3-chlorophenethyl)-4-nitrobenzamide .
Q & A
Q. Optimization Tips :
- Monitor reaction progress via TLC or LC-MS to minimize side products.
- Use anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis of intermediates .
Which analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- NMR Spectroscopy : 1H/13C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; piperazine methyl at δ 2.3 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]+ ~502.1) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and retention time consistency .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and aromatic C-F bonds (~1220 cm⁻¹) .
How should researchers design experiments to investigate the compound’s selectivity across kinase targets?
Answer:
- Kinase Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler™) to screen inhibition at 1 µM .
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD) for high-affinity targets like RSK2 .
- Computational Docking : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with ATP-binding pockets, prioritizing conserved residues (e.g., hinge region) .
Q. Key Controls :
- Include positive controls (e.g., staurosporine) and validate hits with dose-response curves (IC50 determination) .
What methodologies resolve contradictions in reported biological activities of structurally similar oxalamides?
Answer:
- Comparative SAR Studies : Systematically vary substituents (e.g., halogen position, piperazine methylation) and test in standardized assays (Table 1) .
- Orthogonal Assays : Confirm activity using both cell-based (e.g., MTT assay) and biochemical (e.g., enzyme inhibition) approaches to rule out assay-specific artifacts .
Q. Table 1: Structural Features vs. Activity in Analogous Oxalamides
| Compound Substituents | Biological Activity (IC50) | Source |
|---|---|---|
| 4-Fluorophenyl + 4-methylpiperazine | RSK2 inhibition: 0.8 µM | |
| 3-Chlorophenyl + morpholine | RSK2 inhibition: >10 µM | |
| 4-Methoxyphenyl + piperazine | Anticancer: 5 µM (MCF-7) |
What are the solubility and stability profiles of this compound under standard laboratory conditions?
Answer:
- Solubility :
- DMSO: >50 mM (preferred for stock solutions) .
- Aqueous buffers: Limited solubility (<1 mM); use 0.1% Tween-80 for in vitro assays .
- Stability :
- Store lyophilized powder at -20°C; stable for >6 months .
- In solution (DMSO), avoid >3 freeze-thaw cycles to prevent degradation .
How can computational modeling guide the optimization of this compound’s binding affinity to RSK2?
Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to identify stable binding poses and critical residues (e.g., Lys111 in RSK2) .
- Free Energy Perturbation (FEP) : Predict ΔΔG values for substituent modifications (e.g., replacing Cl with CF3 to enhance hydrophobic interactions) .
- ADMET Prediction : Use tools like SwissADME to optimize logP (<3) and reduce CYP450 inhibition risks .
What functional groups in the compound’s structure are most critical for its pharmacological activity?
Answer:
- Oxalamide Core : Essential for hydrogen bonding with kinase catalytic domains .
- 3-Chloro-4-fluorophenyl : Enhances lipophilicity and π-π stacking with hydrophobic pockets .
- 4-Methylpiperazine : Improves solubility and modulates basicity for pH-dependent target engagement .
Q. Validation :
- Truncation studies (e.g., removing piperazine reduces potency by 10-fold) .
What experimental approaches are needed to validate the compound’s proposed mechanism of action in neurological models?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
